N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic organic compound that combines structural elements from both indole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-(propan-2-yl)-1H-indole-3-carboxylic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde is first converted to 4-methoxyphenylacetic acid through a Grignard reaction followed by oxidation.
Amide Bond Formation: The intermediate 4-methoxyphenylacetic acid is then coupled with 1-(propan-2-yl)-1H-indole-3-carboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-hydroxyphenyl derivatives.
Reduction: Alcohol derivatives of the oxoethyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions between indole derivatives and biological macromolecules. Its structural similarity to natural indole compounds makes it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The methoxyphenyl group may enhance these activities or introduce new ones.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties. Its combination of indole and methoxyphenyl groups could lead to unique functionalities in polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole moiety is known to interact with various biological targets, while the methoxyphenyl group may modulate these interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and a substituted phenyl group but differs in the specific substituents and their positions.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar in having an indole and a methoxy-substituted aromatic ring, but with a naphthalene structure instead of a simple phenyl ring.
Uniqueness
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its specific combination of a methoxyphenyl group and an indole moiety. This combination may confer distinct electronic properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)25-15-18(20-6-4-5-7-21(20)25)10-13-23(27)24-14-22(26)17-8-11-19(28-3)12-9-17/h4-9,11-12,15-16H,10,13-14H2,1-3H3,(H,24,27) |
InChI Key |
GIDXJYLFEJZLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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